(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures incorporating elements like piperidine, sulfonyl, and dimethoxyphenyl groups have been extensively studied for their synthesis and structural properties. For example, studies on the synthesis, characterization, and crystal structure of certain piperidine and sulfonyl derivatives have revealed detailed insights into their molecular configurations, demonstrating the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015; Girish et al., 2008).
Antimicrobial Applications
Several studies have explored the antimicrobial properties of compounds containing piperidine and sulfonyl groups, highlighting their potential in addressing bacterial and fungal pathogens. The structure-activity relationship studies suggest that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences their antibacterial activity, with certain derivatives showing potent antimicrobial activities against pathogens of tomatoes, for example (Vinaya et al., 2009).
Chemical Reactivity and Catalysis
Research has also focused on the reactivity of such compounds, including their potential in catalysis and the synthesis of other complex molecules. The studies provide insights into the mechanisms of reactions involving compounds with piperidine and sulfonyl groups, offering a basis for developing novel synthetic methodologies that could be applied in creating new drugs or materials (Bagley et al., 2005).
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-22-13-20-21-19(22)29(25,26)15-8-10-23(11-9-15)18(24)7-5-14-4-6-16(27-2)17(12-14)28-3/h4-7,12-13,15H,8-11H2,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHNVXIAWFHIKN-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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